Product packaging for Methyl 3-fluorocinnamate(Cat. No.:)

Methyl 3-fluorocinnamate

Cat. No.: B8747755
M. Wt: 180.17 g/mol
InChI Key: FLDMXKIURVHYKV-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Cinnamate (B1238496) Esters and Related Aromatic Compounds

Methyl 3-fluorocinnamate belongs to the extensive family of cinnamic acid derivatives. Cinnamic acids and their esters are naturally occurring and synthetic compounds that form the core structure for a multitude of molecules, including flavonoids, stilbenes, and various pharmaceuticals. The introduction of fluorine into the cinnamate scaffold, creating compounds like this compound and its isomers (e.g., Methyl 4-fluorocinnamate), generates molecules with altered physicochemical properties. alfa-chemistry.comontosight.ai

The field of fluorinated cinnamates is diverse, including compounds where fluorine is substituted at different positions on the aromatic ring (ortho, meta, para) or on the propenoate side chain (e.g., α-fluorocinnamates or β-fluorocinnamates). researchgate.netresearchgate.net Each positional isomer can exhibit distinct chemical reactivity and biological effects. For instance, α-fluorocinnamate derivatives have been investigated as potential inhibitors for enzymes like cathepsin S. researchgate.netnih.gov The synthesis of these compounds often involves methods like the Wittig or Horner-Wadsworth-Emmons reactions, palladium-catalyzed cross-coupling reactions, or the esterification of the corresponding fluorinated cinnamic acid. ontosight.airesearchgate.net The study of this compound provides specific insights into how meta-fluorination, in particular, influences the characteristics of the parent cinnamate structure.

Significance of Fluorine Substitution in Modulating Chemical Reactivity and Biological Activity of Cinnamate Derivatives

The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts profound changes to a molecule's properties. In cinnamate derivatives, this substitution is a key strategy for modulating chemical reactivity and biological activity. researchgate.net Fluorine's high electronegativity can alter the electron distribution within the aromatic ring and the conjugated system, influencing the molecule's acidity, metabolic stability, and binding interactions with biological targets. researchgate.net

Research has demonstrated that the position of the fluorine atom is critical. A study on fluorinated cinnamic acid derivatives as cholinesterase inhibitors revealed that the substitution position significantly impacts bioactivity. Current time information in Bangalore, IN. While para-substituted compounds showed potent activity against acetylcholinesterase (AChE), ortho-substituted analogues were more effective against butyrylcholinesterase (BChE). Current time information in Bangalore, IN. The meta-position, as seen in this compound, offers a unique electronic profile distinct from the ortho and para isomers. Furthermore, fluorinated cinnamate esters have shown promise as antifungal agents, highlighting the role of fluorine in enhancing bioactivity. rsc.org In the realm of materials science, the inclusion of a lateral fluorine atom in phenyl cinnamate systems has been shown to enhance optical behaviors and affect the physical characteristics of liquid crystals. apolloscientific.co.uk

Table 2: Effect of Halogen Substitution Position on Cholinesterase Inhibition by Cinnamic Acid Derivatives

Substitution Position Effect on Activity Reference
Para (4-position) Potent activity against Acetylcholinesterase (AChE) Current time information in Bangalore, IN.
Ortho (2-position) Potent activity against Butyrylcholinesterase (BChE) Current time information in Bangalore, IN.
Meta (3-position) Provides a distinct electronic and biological profile Current time information in Bangalore, IN.researchgate.net

Overview of Current Academic Research Trajectories for this compound

The unique properties of this compound and its parent acid have made them subjects of diverse research initiatives. One significant area is their use as molecular probes to study biological systems. For example, fluorine nuclear magnetic resonance (¹⁹F NMR) spectroscopy has been employed to examine the complexes formed between meta-fluorocinnamate and the enzyme α-chymotrypsin. researchgate.net Because the ¹⁹F NMR signal is highly sensitive to the local chemical environment, it provides detailed information about the binding event and the nature of the enzyme's active site. researchgate.net

Another research trajectory involves exploring the photochemical reactivity of these compounds. The parent molecule, trans-3-fluorocinnamic acid, has been studied for its photoisomerization and hydrogenation reactions under different light conditions, demonstrating how the fluorine substituent influences the behavior of the α,β-unsaturated system.

Furthermore, precursor-directed biosynthesis studies have shown that microorganisms can incorporate fluorinated precursors into more complex natural products. For instance, when fed 3-fluorocinnamate, the fungus Strobilurus tenacellus produces 3-fluorostrobilurin A, a fluorinated analog of a potent agricultural fungicide. rsc.org This highlights the potential of using this compound as a starting material to generate novel, biologically active compounds through biotechnological methods. Research also extends into materials science, where fluorinated cinnamate derivatives are being explored for creating specialized polymers. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9FO2 B8747755 Methyl 3-fluorocinnamate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

methyl 3-(3-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C10H9FO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,1H3

InChI Key

FLDMXKIURVHYKV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)F

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 3 Fluorocinnamate and Its Derivatives

Esterification Pathways for Cinnamic Acids and Fluorinated Analogues

The direct esterification of cinnamic acids, including 3-fluorocinnamic acid, is a fundamental transformation to produce the corresponding methyl esters. smolecule.com Both catalytic and electrochemical methods have been developed to achieve this efficiently.

Catalytic Approaches (e.g., Borane-catalyzed Fischer Esterification)

Fischer esterification, a classic method for producing esters, can be effectively catalyzed by borane (B79455) compounds. For instance, B(C6F5)3 has been demonstrated as a highly effective catalyst for the direct dehydrative esterification of carboxylic acids with alcohols. researchgate.net This approach has been successfully applied to the esterification of cinnamic acids with methanol (B129727) to yield methyl cinnamates. beilstein-journals.orgnih.gov The reaction proceeds through a Lewis acid B–O=C interaction, activating the carboxylic acid for nucleophilic attack by the alcohol. beilstein-journals.orgnih.gov This method is notable for its high yields and chemo- and site-selectivity, even allowing for the monoesterification of polyols without the need for protecting groups. researchgate.net A study reported the synthesis of methyl 4-fluorocinnamate by refluxing 4-fluorocinnamic acid in methanol with concentrated sulfuric acid as the catalyst. google.com

Electrochemical Methods for Methylation

Electrochemical synthesis offers a green and safe alternative for the methylation of carboxylic acids. gre.ac.uksioc-journal.cn This method can be performed at room temperature without the need for an inert atmosphere, strong acids, or metal catalysts. sioc-journal.cn One approach involves the use of an electrochemically activated methylating agent, TEMPO-Me. anu.edu.au In this process, electrochemical oxidation generates a reactive radical cation intermediate, TEMPO-Me+•, which then reacts with the carboxylic acid in an SN2-type reaction to afford the methyl ester. rsc.org This electrochemical approach has been shown to be effective for a range of carboxylic acids, including trans-cinnamic acid. anu.edu.au It is particularly noteworthy that this transformation could not be achieved using conventional chemical oxidants or photoredox catalysis, highlighting the unique potential of electrochemistry. rsc.org Another electrochemical method involves the direct electrolysis of a carboxylic acid and an alcohol in an undivided cell, providing the corresponding ester in good yields. sioc-journal.cn

Stereoselective Synthesis of Fluorocinnamate Isomers (e.g., E/Z Isomerization)

The geometric isomers of fluorocinnamates can exhibit different biological activities, making their stereoselective synthesis crucial. Photoinduced isomerization using transition metal photocatalysis is a powerful tool for converting the thermodynamically more stable E-isomer to the less stable Z-isomer.

Photoinduced Isomerization using Transition Metal Photocatalysis (e.g., Iridium(III) Complexes)

Visible-light photocatalysis provides a mild and efficient method for the E to Z isomerization of alkenes, including cinnamate (B1238496) derivatives. nih.gov Iridium(III) complexes, such as fac-Ir(ppy)3, are effective photosensitizers for this transformation. nih.govresearchgate.net The process involves a triplet energy transfer from the excited photocatalyst to the alkene. nih.gov This energy transfer breaks the π-bond, allowing for rotation around the C-C single bond, leading to isomerization. nih.gov This method has been successfully used for the isomerization of cinnamyl ethers and alcohols, achieving high yields and stereoselectivity. nih.gov The efficiency of the isomerization can be dependent on the triplet energy of the photosensitizer. mdpi.com For example, in the isomerization of (E)-anethole, Ir(p-tBu-ppy)3 was found to be a highly effective catalyst. mdpi.com This contra-thermodynamic isomerization is valuable for accessing less stable Z-isomers from readily available E-isomers. researchgate.net

Palladium-Catalyzed Coupling Reactions for Fluorocinnamate Formation

Palladium catalysis is a versatile tool for the formation of carbon-carbon and carbon-fluorine bonds, enabling the synthesis of complex fluorinated molecules like β-fluorocinnamates.

Defluorinative Arylation and β-F Elimination for β-Fluorocinnamates

A convenient and efficient one-step method for synthesizing β-fluorocinnamates involves the palladium(II)-catalyzed coupling reaction of arylboronic acids with ethyl 3,3,3-trifluoropropionate. researchgate.nettandfonline.comfigshare.com This reaction proceeds with high yield and E-selectivity under mild conditions and is applicable to a wide range of boronic acid substrates. researchgate.nettandfonline.com The key steps in the proposed mechanism are a β-F elimination from the trifluoro- or difluoro- substrate. researchgate.net

In a related approach, an N-chelation-assisted palladium-catalyzed defluorinative arylation of 3,3,3-trifluoropropanamides with arylboronic acids has been developed for the stereospecific synthesis of (E)-β-fluoroacrylamides. rsc.orgresearchgate.net This reaction demonstrates the utility of a directing group to control the regioselectivity of the C-F bond activation and subsequent arylation.

Below is a table summarizing the yields of various (E)-β-fluoroacrylamides from the palladium-catalyzed defluorinative arylation of N-(pyridin-2-yl)-3,3,3-trifluoropropanamide with different arylboronic acids.

Arylboronic AcidProductYield (%)
Phenylboronic acid(E)-N-(pyridin-2-yl)-3-phenyl-3-fluoroacrylamide85
4-Methylphenylboronic acid(E)-N-(pyridin-2-yl)-3-(p-tolyl)-3-fluoroacrylamide82
4-Methoxyphenylboronic acid(E)-N-(pyridin-2-yl)-3-(4-methoxyphenyl)-3-fluoroacrylamide78
4-Chlorophenylboronic acid(E)-N-(pyridin-2-yl)-3-(4-chlorophenyl)-3-fluoroacrylamide88
3-Chlorophenylboronic acid(E)-N-(pyridin-2-yl)-3-(3-chlorophenyl)-3-fluoroacrylamide86
2-Chlorophenylboronic acid(E)-N-(pyridin-2-yl)-3-(2-chlorophenyl)-3-fluoroacrylamide75
4-Fluorophenylboronic acid(E)-N-(pyridin-2-yl)-3-(4-fluorophenyl)-3-fluoroacrylamide81
3-Fluorophenylboronic acid(E)-N-(pyridin-2-yl)-3-(3-fluorophenyl)-3-fluoroacrylamide79
Naphthalene-2-boronic acid(E)-N-(pyridin-2-yl)-3-(naphthalen-2-yl)-3-fluoroacrylamide72

Table based on data from a study on palladium-catalyzed selective defluorinative arylation. rsc.org

Cross-Coupling with Alkenylboronic Acids

A significant advancement in the synthesis of β-fluorocinnamates, such as Methyl 3-fluorocinnamate, involves palladium-catalyzed cross-coupling reactions. One reported method details an efficient synthesis of β-fluorocinnamate and its derivatives by reacting arylboronic acids with ethyl 3,3,3-trifluoropropionate. researchgate.net This process, facilitated by Palladium(II) catalysis, results in β-F elimination and a subsequent coupling reaction. researchgate.net

The reaction is noted for its high yield and E-selectivity, proceeding under mild conditions which allows for a broad range of boronic acid substrates to be used effectively. researchgate.net For instance, the coupling of phenylboronic acid with ethyl 3,3,3-trifluoropropionate under these palladium-catalyzed conditions provides a direct route to the β-fluorocinnamate core structure. researchgate.net Mechanistic insights suggest that the reaction pathway involves the stereoselective elimination from a zinc reagent to form a (Z)-1-fluoro-2-(ethoxycarbonyl)ethenylzinc intermediate, which then undergoes cross-coupling with aryl halides catalyzed by palladium(0) to yield the final β-fluoro-α,β-unsaturated esters. researchgate.net

Reactant 1Reactant 2CatalystKey FeaturesProduct ClassRef
Arylboronic AcidsEthyl 3,3,3-trifluoropropionatePalladium(II)High yield, E-selectivity, Mild conditionsβ-Fluorocinnamate derivatives researchgate.net

Derivatization Strategies: Synthesis of α- and β-Fluorocinnamate Derivatives

The strategic incorporation of fluorine into cinnamate structures offers a powerful tool for modifying the properties of organic molecules. This has led to the development of various derivatization strategies to synthesize both α- and β-fluorocinnamate derivatives for diverse applications.

The synthesis of α-fluorocinnamate analogues is a key strategy in the development of new bioactive compounds. Fluorine's unique electronic properties and relatively small size allow it to serve as a versatile bioisostere, capable of modulating a molecule's potency, conformation, and metabolic stability. researchgate.net

Recent research has focused on designing and synthesizing α-fluorocinnamate derivatives as potent covalent inhibitors of cysteine proteases, such as cathepsins, which are implicated in diseases like pancreatic cancer. researchgate.netnih.gov For example, derivatives based on an isosteric replacement of hydrogen with fluorine at the α-position of the cinnamate moiety have been developed. nih.gov These compounds have demonstrated significant inhibitory activity against cathepsin S (CatS) and, to a lesser extent, cathepsins L and B. nih.gov One such derivative, 2F , exhibited notable antiproliferative activity against pancreatic cancer cell lines. nih.gov The synthesis of these analogues highlights the potential of α-fluorocinnamate-based structures as promising candidates for targeted cancer therapy. nih.govx-mol.com

Compound ClassTargetApplicationKey FindingRef
α-Fluorocinnamate derivativesCathepsin S (CatS)Anticancer (Pancreatic)Potent covalent inhibitors with antiproliferative activity researchgate.netnih.gov
Diorganotin 2-fluorocinnamatesAntitumourIn vitro antitumour activitySynthesis and characterization for potential anticancer use scispace.com

Precursor-directed biosynthesis is a powerful technique for creating novel, fluorinated analogues of complex natural products. The strobilurins, a class of commercially important agricultural fungicides, have been a key target for this approach. nih.govresearchgate.net These compounds, originally isolated from fungi like Strobilurus tenacellus, feature a β-methoxyacrylate toxophore essential for their antifungal activity. nih.govcanterbury.ac.nz

Studies have shown that various fluorinated precursors, including fluorinated cinnamates, can be efficiently incorporated by the polyketide synthase (PKS) machinery of strobilurin-producing fungal strains. nih.gov For instance, feeding experiments with 19F-labelled cinnamates resulted in significantly higher incorporation of fluorine into strobilurin analogues compared to feeding with labelled benzoates. nih.gov This indicates that cinnamate derivatives are effective precursors for generating a wide range of halogenated strobilurin analogues, providing a method to produce new fungicides with potentially improved properties like photostability. nih.govresearchgate.net The synthesis of these analogues often involves the generation of ortho-quinone methides from benzyl (B1604629) acetate (B1210297) precursors which then undergo cycloaddition reactions. researchgate.net

Natural ProductPrecursor TypeGoalOutcomeRef
StrobilurinsFluorinated CinnamatesProduce novel halogenated analoguesEfficient incorporation of fluorine to create new antifungal compounds nih.govresearchgate.net

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms underlying the synthesis of fluorocinnamates is crucial for optimizing existing methods and developing new ones. Mechanistic studies often focus on identifying reaction intermediates and elucidating the factors that control reaction outcomes, such as stereoselectivity.

For the palladium-catalyzed synthesis of β-fluorocinnamates, mechanistic studies have pointed to the formation of a (Z)-1-fluoro-2-(ethoxycarbonyl)ethenylzinc reagent as a key intermediate, which then undergoes stereoselective cross-coupling. researchgate.net In other areas, visible-light photoredox catalysis has emerged as a powerful, metal-free method for generating fluorinated compounds. For example, the decarboxylative mono- and difluoromethylation of cinnamic acids can be achieved using an Eosin Y catalytic system under ambient temperature. researchgate.net Mechanistic proposals for these reactions involve the generation of radical species. researchgate.net

Furthermore, detailed kinetic and mechanistic investigations, such as Stern-Volmer analysis, have been used to study photoredox reactions involving fluorocinnamates. aip.org These studies have shown that photocatalysts can drive trans-cis isomerizations of 3-fluorocinnamate through a triplet-triplet energy transfer mechanism, demonstrating how light intensity and reaction conditions can be manipulated to control product distribution. aip.org

Comprehensive Spectroscopic Characterization and Structural Elucidation of Methyl 3 Fluorocinnamate Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For fluorinated compounds like Methyl 3-fluorocinnamate, both proton (¹H) and fluorine-¹⁹ (¹⁹F) NMR are particularly insightful.

The ¹H NMR spectrum of this compound provides definitive evidence for its molecular structure through characteristic chemical shifts and spin-spin coupling patterns. The spectrum can be divided into three main regions: the aromatic region, the vinylic region, and the aliphatic (methyl ester) region.

Aromatic Region (δ 7.0–7.5 ppm): The protons on the fluorinated benzene (B151609) ring exhibit complex splitting patterns due to both homo-nuclear (¹H-¹H) and hetero-nuclear (¹H-¹⁹F) coupling. The fluorine atom at the C3 position deshields the adjacent protons (H2, H4, H6) to varying degrees. H2, being ortho to the fluorine, experiences the strongest coupling, while H4 (ortho) and H6 (para) also show coupling. This results in a complex multiplet system from which the substitution pattern can be confirmed.

Vinylic Region (δ 6.3–7.8 ppm): The two protons on the carbon-carbon double bond (Cα-H and Cβ-H) appear as distinct doublets, characteristic of a trans-alkene. The Cβ-proton, being directly attached to the aromatic ring, resonates further downfield (δ ~7.7 ppm) compared to the Cα-proton (δ ~6.4 ppm). The large coupling constant between these two protons (J ≈ 16 Hz) is a hallmark of the (E)- or trans-configuration.

Methyl Ester Region (δ ~3.8 ppm): The three protons of the methyl ester group (-OCH₃) appear as a sharp singlet, as they have no adjacent protons to couple with. Its chemical shift is characteristic for methyl esters of α,β-unsaturated carboxylic acids. rsc.org

The following table summarizes the predicted ¹H NMR spectral data for this compound.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-OCH₃~3.80Singlet (s)N/A
Cα-H (vinylic)~6.45Doublet (d)³JHαHβ ≈ 16.0
Ar-H (H2, H4, H5, H6)~7.10 - 7.45Multiplet (m)Various ¹H-¹H and ¹H-¹⁹F couplings
Cβ-H (vinylic)~7.70Doublet (d)³JHβHα ≈ 16.0

Data are estimated based on typical values for substituted cinnamates and fluorobenzenes.

¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atom in a molecule. wikipedia.orgbiophysics.org Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, it provides sharp signals over a wide chemical shift range, making it exceptionally sensitive to the local electronic environment. wikipedia.org

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom attached to the aromatic ring. This signal will not be a singlet but will appear as a multiplet, specifically a doublet of doublets of triplets (ddt) or a more complex multiplet. This splitting arises from coupling to the adjacent aromatic protons:

Two ortho protons (H2, H4), resulting in triplet-like splitting.

One para proton (H6), resulting in doublet splitting.

One meta proton (H5), resulting in a smaller doublet splitting.

The precise chemical shift and the magnitude of the JHF coupling constants are diagnostic of the fluorine's position on the benzene ring. nih.gov

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a positively charged radical cation, known as the molecular ion (M⁺•). youtube.com This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The mass spectrum is a plot of the relative abundance of these ions versus their m/z ratio. For this compound (C₁₀H₉FO₂), the molecular ion peak would be observed at an m/z of 180.

The fragmentation of the this compound molecular ion under EI conditions is expected to follow pathways characteristic of cinnamic acid esters. nih.gov These pathways provide structural confirmation.

Loss of a Methoxy (B1213986) Radical: A primary and highly characteristic fragmentation step is the cleavage of the ester group, resulting in the loss of a methoxy radical (•OCH₃, 31 Da). This leads to the formation of a stable acylium ion [M - 31]⁺ at m/z 149. This is often one of the most abundant peaks in the spectrum.

Formation of the Benzopyrylium Ion: The acylium ion at m/z 149 can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to form the 3-fluorostyryl cation at m/z 121.

Loss of the Ester Group: Another pathway involves the loss of the entire methoxycarbonyl group (•COOCH₃, 59 Da), leading to a fragment at m/z 121.

Phenyl Cation Formation: Further fragmentation of the fluorinated aromatic fragments can lead to the formation of a fluorophenyl cation at m/z 95, followed by the loss of HF to yield a benzyne (B1209423) radical cation at m/z 75.

The following table details the major expected fragments for this compound in an EI-MS spectrum.

m/z Value Proposed Fragment Ion Formula Neutral Loss
180Molecular Ion[C₁₀H₉FO₂]⁺•N/A
149Acylium Ion[C₉H₆FO]⁺•OCH₃
1213-Fluorostyryl Cation[C₈H₆F]⁺CO (from m/z 149)
103Phenylacetylene Cation[C₈H₇]⁺HF (from m/z 121)
95Fluorophenyl Cation[C₆H₄F]⁺C₃H₂O (from m/z 149)

Fragmentation data is predicted based on established pathways for cinnamate (B1238496) esters. nih.gov

Advanced Spectroscopic Techniques for Conformation and Dynamics

While ¹H NMR and MS confirm the constitution of this compound, advanced techniques are required to probe its three-dimensional structure and dynamic behavior. The molecule possesses conformational flexibility, primarily around the Cα-Cβ single bond adjacent to the aromatic ring.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of different possible conformers, such as the s-cis and s-trans rotamers which describe the orientation of the carbonyl group relative to the vinylic double bond. scielo.org.mxjmcs.org.mx These theoretical calculations can be powerfully combined with experimental NMR data.

Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to measure through-space interactions between protons. An NOE correlation between the Cβ-H and protons on the aromatic ring would provide experimental evidence for the preferred conformation in solution. Furthermore, the analysis of long-range heteronuclear coupling constants, such as those between the fluorine atom and carbons or protons across several bonds (ⁿJFC or ⁿJFH), can provide valuable constraints for conformational analysis. nih.gov Comparing experimentally measured coupling constants with those calculated for different DFT-optimized geometries allows for the identification of the most populated conformer in solution. nih.gov

Computational Chemistry and Theoretical Modeling of Methyl 3 Fluorocinnamate

Density Functional Theory (DFT) Calculations for Molecular Structure and Energetics

Density Functional Theory (DFT) has become a primary method for the quantum chemical study of cinnamic acid derivatives due to its favorable balance of computational cost and accuracy. niscpr.res.inmdpi.com These calculations are instrumental in predicting molecular properties, thereby complementing and guiding experimental research.

The first step in the theoretical characterization of Methyl 3-fluorocinnamate is the optimization of its molecular geometry. This computational process systematically adjusts the positions of the atoms to find the arrangement with the lowest possible energy on the potential energy surface, corresponding to the most stable structure. u-szeged.hu For cinnamates and their derivatives, calculations are often performed using functionals like B3LYP or PBE0 combined with basis sets such as 6-311++G(d,p) or cc-pVDZ to ensure reliable results. niscpr.res.intandfonline.comaip.org

The optimization process for this compound would determine crucial geometric parameters. The presence of the fluorine atom at the meta-position of the phenyl ring is expected to induce subtle changes in bond lengths and angles compared to the parent methyl cinnamate (B1238496) molecule, primarily through electronic inductive effects. The planarity of the cinnamate system, particularly the torsion angle of the C=C double bond, is a key factor in its chemistry, including its photoisomerization behavior. aip.org

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations This table presents representative data that would be obtained from a DFT geometry optimization. The values are based on typical parameters for similar fluorinated aromatic esters.

ParameterDescriptionPredicted Value
C=CLength of the alkene double bond~ 1.34 Å
C-FLength of the Carbon-Fluorine bond~ 1.35 Å
C=OLength of the carbonyl double bond~ 1.22 Å
C-OLength of the ester single bond~ 1.35 Å
C=C-C=ODihedral angle of the propenoate group~ 180° (for trans)
C-C-C=CDihedral angle defining planarity with the ring~ 0° or 180°

DFT calculations provide a detailed picture of the electronic structure, including the distribution of electron density and the partial atomic charges on each atom. This information is critical for understanding the molecule's reactivity, intermolecular interactions, and spectroscopic properties. For this compound, the highly electronegative fluorine atom significantly influences the electronic landscape. It acts as an inductive electron-withdrawing group, polarizing the C-F bond and affecting the charge distribution across the aromatic ring.

This redistribution of charge can impact the acidity of ring protons, the molecule's dipole moment, and its susceptibility to electrophilic or nucleophilic attack. Analyses like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to quantify these atomic charges. The resulting charge distribution is a key descriptor used in more advanced modeling, such as QSAR. nih.gov

Table 2: Illustrative Partial Atomic Charges for Key Atoms in this compound This table shows hypothetical partial atomic charges (in atomic units, a.u.) as would be calculated by DFT, illustrating the inductive effect of the fluorine substituent.

AtomPositionPredicted Partial Charge (a.u.)
FC3 of Phenyl Ring-0.25 to -0.40
C3Phenyl Ring (bonded to F)+0.15 to +0.30
Alkene (adjacent to ring)-0.10 to -0.20
Alkene (adjacent to carbonyl)+0.05 to +0.15
O (C=O)Carbonyl Oxygen-0.50 to -0.65
O (-OCH₃)Ester Oxygen-0.45 to -0.60

A significant application of DFT is the mapping of reaction pathways by calculating the energies of reactants, products, intermediates, and transition states. For cinnamate esters, a widely studied reaction is the trans-cis photoisomerization around the C=C double bond, a process crucial for their function as UV filters. tandfonline.comaip.org

Time-dependent DFT (TD-DFT) is employed to calculate the energies of electronic excited states, such as the S₁ (ππ*) state, which is typically accessed upon UV light absorption. tandfonline.comaip.org Theoretical calculations can then trace the potential energy curve along the isomerization coordinate (the twisting of the double bond). This allows for the determination of the energy barriers for both the forward and reverse reactions, providing insight into the efficiency and kinetics of the process. aip.org For this compound, calculations would reveal how the fluorine substituent alters the energies of the ground and excited states and the transition state for isomerization compared to unsubstituted methyl cinnamate.

Table 3: Representative Energetic Data for the Isomerization of a Cinnamate Derivative This table provides an example of the kind of data generated from DFT/TD-DFT calculations for the photoisomerization process. Values are hypothetical for this compound.

State / SpeciesDescriptionRelative Energy (kcal/mol)
S₀ (trans)Ground state of the trans isomer0.0 (Reference)
S₀ (cis)Ground state of the cis isomer+3 to +6
S₁ (trans)First excited singlet state (vertical excitation)+90 to +110
TS (S₁)Transition state for isomerization in the excited state+80 to +100
TS (S₀)Transition state for thermal isomerization in the ground state+40 to +50

Molecular Dynamics Simulations for Understanding Interactions

While DFT provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motions and interactions over time.

For this compound, MD simulations could be used to:

Analyze Conformational Flexibility: Explore the rotational freedom around single bonds, such as the bond connecting the phenyl ring to the alkene group and the bonds within the ester moiety.

Study Solvent Effects: Simulate the molecule in a solvent (e.g., water, ethanol, or cyclohexane) to understand how solvent molecules arrange around it and influence its conformation and behavior.

Model Intermolecular Interactions: Investigate how this compound molecules interact with each other in condensed phases or how they bind to other molecules, such as polymers or the active sites of enzymes. mdpi.comrsc.org This is particularly relevant for applications where the molecule is part of a larger formulation, like a sunscreen or a polymer film. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity, respectively. These models rely on "molecular descriptors," which are numerical values representing specific properties of a molecule.

DFT calculations are a primary source for generating these descriptors. For a series of substituted cinnamates including this compound, one could calculate descriptors such as:

Electronic Descriptors: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, dipole moment, and partial atomic charges. nih.gov

Steric Descriptors: Molecular volume, surface area, and specific shape indices.

Thermodynamic Descriptors: Heat of formation and solvation energy. niscpr.res.in

By building a QSAR model, one could predict, for example, the antioxidant or antimicrobial activity of this compound based on its calculated descriptors and data from related compounds. nih.gov Similarly, an SRR model could predict its reactivity in a specific chemical transformation, such as its rate of hydrolysis or its efficiency in a photochemical reaction.

Elucidation of Molecular Mechanisms in Biological Systems and Structure Activity Relationships Sar

Nitrification Inhibition by Fluorinated Cinnamates

The process of nitrification, a key step in the global nitrogen cycle, can lead to significant nitrogen loss from agricultural soils through nitrate (B79036) leaching and nitrous oxide emissions. The use of nitrification inhibitors is a promising strategy to improve the efficiency of nitrogen fertilizers. mdpi.com Cinnamic acid and its derivatives have been identified as potential nitrification inhibitors. mdpi.comresearchgate.net

Research into the inhibitory effects of cinnamic acid derivatives has focused on ammonia-oxidizing bacteria (AOB), such as Nitrosomonas europaea, which are primary drivers of nitrification in environments with high nutrient availability. mdpi.comresearchgate.net These bacteria catalyze the first and rate-limiting step of nitrification: the oxidation of ammonia (B1221849) to nitrite. researchgate.netnih.gov The key enzyme in this process is ammonia monooxygenase (AMO). researchgate.netnih.gov

The mechanism of inhibition by compounds like fluorinated cinnamates is believed to involve the inactivation of the AMO enzyme. researchgate.net By blocking this initial step, the entire nitrification process is suppressed, reducing the conversion of ammonium (B1175870) to nitrate. researchgate.net Studies on various cinnamic acid derivatives in liquid cultures of N. europaea have confirmed their potential to significantly inhibit nitrification. mdpi.comresearchgate.net While the precise interactions of methyl 3-fluorocinnamate have not been detailed, the activity of its close structural analogues suggests a similar mode of action targeting ammonia-oxidizing bacteria.

Structure-activity relationship (SAR) studies provide critical insights into how the chemical structure of cinnamic acid derivatives influences their inhibitory potency against nitrification. Research has demonstrated that specific functional groups and their positions on the molecule are crucial for efficacy. researchgate.netrepec.org

Two key structural features have been identified as essential for high inhibition efficacy: the presence of a double bond in the side chain and an ester group. mdpi.comrepec.org The conversion of the carboxylic acid group of cinnamic acid to a methyl ester, for instance, plays a critical role in enhancing inhibitory activity. researchgate.net

Furthermore, the substitution on the benzene (B151609) ring significantly modulates the compound's potency. Fluoride and hydroxyl groups have been identified as favorable substituents. mdpi.comrepec.org Specifically, studies have highlighted methyl 4-fluorocinnamate as a particularly potent nitrification inhibitor, exhibiting the highest efficacy among a range of tested cinnamic acid derivatives. mdpi.comresearchgate.net It displayed a half-maximal effective concentration (EC₅₀) of 8 µM against the growth of N. europaea. mdpi.comresearchgate.net This strong performance underscores the positive contribution of a fluorine atom on the benzene ring to the molecule's inhibitory capacity. While data for the 3-fluoro position is less available, the potent activity of the 4-fluoro isomer suggests that fluorination of the cinnamate (B1238496) ring is a key strategy for developing effective nitrification inhibitors. mdpi.comrepec.org

Table 1: Inhibitory Efficacy of Selected Cinnamic Acid Derivatives against Nitrosomonas europaea

CompoundSubstituentEC₅₀ (µM)
Methyl 4-fluorocinnamate 4-F8 mdpi.comresearchgate.net
Methyl 4-hydroxycinnamate 4-OH20 mdpi.comresearchgate.net
Methyl cinnamate None25 mdpi.comresearchgate.net

Enzyme Inhibition Profiles of Fluorinated Cinnamate Derivatives

Beyond their role in agricultural science, fluorinated cinnamate derivatives have been investigated for their therapeutic potential as enzyme inhibitors, particularly targeting proteases involved in human diseases.

Cathepsins are proteases that play crucial roles in various physiological and pathological processes. nih.gov Cathepsin S (CatS), a cysteine protease, is overexpressed in many cancers and is involved in tumor progression and modulating immune responses, making it an attractive therapeutic target. nih.govmpg.de Recent research has focused on developing α-fluorocinnamate derivatives as novel inhibitors of CatS. nih.govunimi.it These compounds are designed based on an isosteric replacement of a hydrogen atom with a fluorine atom on the cinnamate moiety. nih.govunimi.it

The α-fluorocinnamate structure acts as an electrophilic "warhead" that covalently binds to the target enzyme. researchgate.net Specifically, the cinnamic ester functions as a Michael acceptor, which is a key feature for the covalent inhibition of cysteine proteases like Cathepsin S. researchgate.net The mechanism involves the nucleophilic attack by the active site cysteine residue of the enzyme on the electrophilic double bond of the cinnamate derivative. researchgate.net This forms a stable covalent bond, leading to the inactivation of the enzyme. nih.govunimi.it This covalent mechanism results in potent and often irreversible or slowly reversible inhibition. nih.gov

A critical aspect of developing enzyme inhibitors for therapeutic use is ensuring their selectivity for the target enzyme over other related enzymes to minimize off-target effects. Cathepsin L (CatL) and Cathepsin B (CatB) are other members of the cathepsin family that share structural similarities with CatS. nih.gov

Derivatives of α-fluorocinnamate have been evaluated for their selectivity against these related proteases. Studies have shown that it is possible to achieve significant selectivity for CatS. For example, newly synthesized α-fluorocinnamate derivatives were found to be potent covalent inhibitors of CatS with IC₅₀ values in the low micromolar range (1.8–2.6 µM). nih.gov One of the most promising compounds, designated 2F, demonstrated weak inhibitory activity against CatL (20% inhibition) and CatB (29% inhibition) at the same concentration, indicating a favorable selectivity profile for Cathepsin S. nih.gov This selectivity is crucial for their potential development as targeted therapeutic agents. nih.govmpg.de

Table 2: Inhibitory Profile of α-Fluorocinnamate Derivative (2F)

Enzyme TargetInhibition
Cathepsin S (CatS) Potent (IC₅₀: 1.8-2.6 µM) nih.gov
Cathepsin L (CatL) Weak (20% inhibition) nih.gov
Cathepsin B (CatB) Weak (29% inhibition) nih.gov

Interactions with Cytochrome P450 Enzymes (e.g., CYP73A1)

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of compounds. The interaction of xenobiotics, such as this compound, with these enzymes can lead to various effects, including inhibition of their catalytic activity.

Competitive inhibition is a form of enzyme inhibition where an inhibitor molecule, which structurally resembles the enzyme's natural substrate, binds to the active site and prevents the substrate from binding. In the context of Cytochrome P450 enzymes, competitive inhibitors often contain functional groups that can coordinate with the heme iron atom in the active site.

While direct studies on this compound's interaction with CYP73A1 are not extensively documented, the principles of competitive inhibition allow for a theoretical assessment. Cinnamic acid and its derivatives are known substrates for CYP73A1, a key enzyme in the phenylpropanoid pathway responsible for the 4-hydroxylation of cinnamic acid. The planar structure of the cinnamate moiety in this compound allows it to fit into the active site of CYP73A1. The fluorine atom at the meta-position can influence the electronic properties of the aromatic ring, potentially affecting its binding affinity and reactivity within the active site.

Inhibitors of cytochrome P450 enzymes often possess moieties, such as imidazole (B134444) or other nitrogen-containing heterocycles, that can directly coordinate with the heme iron. While this compound lacks such a group, its interaction within the active site could still sterically hinder the binding of the natural substrate, leading to competitive inhibition. The nature and strength of this inhibition would depend on the specific interactions between the fluorinated ring and the amino acid residues lining the active site.

Table 1: Key Aspects of Competitive Inhibition in Cytochrome P450 Enzymes

Feature Description Relevance to this compound
Inhibitor Type Reversible The binding of the inhibitor to the active site is non-covalent and can be overcome by increasing the substrate concentration.
Binding Site Active Site The inhibitor competes directly with the substrate for binding to the catalytic site of the enzyme.
Structural Mimicry The inhibitor often shares structural similarities with the natural substrate. This compound is an analogue of cinnamic acid, a known substrate of CYP73A1.

| Effect on Kinetics | Increases the apparent Michaelis constant (Km) of the enzyme for the substrate, while the maximum velocity (Vmax) remains unchanged. | This kinetic profile would be expected if this compound acts as a competitive inhibitor of CYP73A1. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the three-dimensional structure of molecules and to study their interactions. In the context of enzyme-ligand binding, NMR can provide detailed information about the orientation of a substrate or inhibitor within the active site.

While specific NMR studies detailing the orientation of this compound within the CYP73A1 active site are not available, studies on similar substrate analogues provide valuable insights. Techniques such as saturation transfer difference (STD) NMR and transferred nuclear Overhauser effect (trNOE) experiments can identify which parts of a ligand are in close proximity to the protein, thereby mapping its binding epitope and orientation.

For a molecule like this compound, NMR studies could reveal the precise orientation of the fluorinated phenyl ring and the acrylate (B77674) side chain within the active site. This information is crucial for understanding the specific molecular interactions, such as hydrophobic interactions, hydrogen bonds, and potential halogen bonds, that govern its binding affinity and inhibitory potential. The fluorine atom itself can be a useful probe in ¹⁹F NMR studies, providing a sensitive signal to report on its local environment upon binding to the enzyme.

Antifungal Activity and Mechanisms (e.g., β-methoxyacrylate analogues, strobilurin-related research)

The β-methoxyacrylate scaffold is a key pharmacophore found in a class of highly effective agricultural fungicides known as strobilurins. mdpi.comrsc.org These compounds act by inhibiting mitochondrial respiration at the Qo site of the cytochrome bc1 complex, thereby blocking ATP synthesis and leading to fungal cell death. mdpi.com The structural similarity of this compound to the core structure of these compounds suggests it may possess antifungal properties.

Strobilurins and their synthetic analogues are characterized by the (E)-β-methoxyacrylate toxophore. mdpi.comrsc.org Research has shown that modifications to the side chain attached to this core structure can significantly impact the antifungal activity and spectrum. mdpi.com While this compound is a simpler molecule, the presence of the acrylate system is significant. The introduction of a fluorine atom on the phenyl ring could modulate its electronic and steric properties, potentially influencing its interaction with the target site on the fungal respiratory chain.

Although direct antifungal data for this compound is limited, the extensive research on strobilurin analogues provides a strong basis for its potential mechanism of action. nih.govnih.gov The fungicidal activity would likely stem from its ability to disrupt the electron transport chain, a mechanism shared by a wide range of β-methoxyacrylate-containing compounds. mdpi.com

Table 2: Comparison of Structural Features and Antifungal Activity

Compound Class Key Structural Feature Mechanism of Action Potential Role of this compound
Strobilurins (E)-β-methoxyacrylate Inhibition of mitochondrial respiration at the Qo site of cytochrome bc1. mdpi.com The acrylate moiety of this compound is a structural component related to the strobilurin pharmacophore.

| β-methoxyacrylate Analogues | Varies, but retains the core scaffold | Disruption of the electron transport chain. | The fluorinated phenyl group could influence binding affinity and activity at the target site. |

Role of Fluorine in Bioisosterism and Biological Activity Enhancement

The strategic incorporation of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance their pharmacological properties. nih.govpatsnap.comselvita.com Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon, allow it to act as a bioisostere for hydrogen or a hydroxyl group, leading to improved potency, metabolic stability, and bioavailability. researchgate.netnih.gov

In the case of this compound, the substitution of a hydrogen atom with fluorine on the phenyl ring can have several significant effects:

Modulation of Electronic Properties: The high electronegativity of fluorine can alter the electron distribution in the aromatic ring, influencing its interactions with biological targets. nih.gov This can affect binding affinity to enzymes like cytochrome P450 or the fungal cytochrome bc1 complex.

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450s. researchgate.net This can lead to a longer biological half-life and enhanced efficacy.

Enhanced Binding Interactions: Fluorine can participate in favorable interactions with protein residues, including hydrogen bonds and multipolar interactions with amide groups in the protein backbone. nih.gov These interactions can contribute to a tighter binding of the molecule to its target.

Conformational Effects: The presence of a fluorine atom can influence the preferred conformation of the molecule, which can be critical for optimal binding to a specific protein target. nih.gov

The application of fluorine as a bioisostere is a powerful tool in drug design, and its presence in this compound suggests a deliberate effort to enhance its biological activity profile. nih.govpatsnap.comselvita.com

Table 3: Impact of Fluorine Substitution on Molecular Properties

Property Effect of Fluorine Substitution Consequence for Biological Activity
Electronegativity Increases, altering charge distribution. nih.gov Modulates binding affinity to target proteins.
Bond Strength (C-F) Very high. researchgate.net Enhances metabolic stability and prolongs duration of action.
Lipophilicity Increases. patsnap.com Can improve membrane permeability and cellular uptake.

| Intermolecular Interactions | Can form hydrogen bonds and other non-covalent interactions. nih.gov | Strengthens binding to the active site of a target enzyme or receptor. |

Environmental Behavior and Biochemical Interactions of Methyl 3 Fluorocinnamate in Agro Ecosystems

Impact on Nitrogen Cycling: Nitrification Inhibition in Soils

Nitrification, the biological oxidation of ammonia (B1221849) to nitrate (B79036), is a critical process in the global nitrogen cycle. However, in agricultural systems, rapid nitrification can lead to significant nitrogen losses through nitrate leaching and denitrification, reducing fertilizer use efficiency and contributing to environmental pollution. Nitrification inhibitors are compounds that slow this process, thereby improving nitrogen retention in the soil.

While direct studies on Methyl 3-fluorocinnamate are limited, research on structurally similar compounds provides significant insights. A study investigating the nitrification inhibition potential of various cinnamic acid derivatives identified methyl 4-fluorocinnamate, a close structural analog, as a potent nitrification inhibitor.

In a liquid culture of Nitrosomonas europaea, a key ammonia-oxidizing bacterium, methyl 4-fluorocinnamate exhibited significant inhibitory efficacy. The study determined the half-maximal effective concentration (EC50), which is the concentration of a substance that causes a 50% reduction in a specific biological activity.

Table 1: Nitrification Inhibition of Cinnamic Acid Derivatives against Nitrosomonas europaea

CompoundEC50 (μM)
Methyl cinnamate (B1238496)25
Methyl 4-hydroxycinnamate20
Methyl 4-fluorocinnamate8

The data indicates that methyl 4-fluorocinnamate is a more potent inhibitor than both methyl cinnamate and methyl 4-hydroxycinnamate, suggesting that the fluorine substituent enhances its inhibitory activity. Further assessments in agricultural soil confirmed that this group of compounds effectively reduced the nitrification rate and the abundance of bacterial amoA genes, which are essential for ammonia oxidation.

Based on these findings, it is plausible that this compound would also exhibit nitrification inhibitory properties. The position of the fluorine atom on the benzene (B151609) ring can influence the electronic properties of the molecule and its interaction with the active site of the ammonia monooxygenase enzyme, the target of many nitrification inhibitors. However, without direct experimental data for the 3-fluoro isomer, this remains a scientifically grounded hypothesis.

Biochemical Pathways of Transformation in Environmental Matrices

The transformation of organic compounds in the environment is a critical determinant of their persistence and potential impact. Microbial degradation is a primary mechanism for the breakdown of cinnamic acid and its derivatives in soil.

Following hydrolysis, the degradation of 3-fluorocinnamic acid is anticipated to proceed via a β-oxidation pathway, similar to that observed for 4-fluorocinnamic acid. nih.gov This pathway involves the following key steps:

Activation: The carboxylic acid is activated by the attachment of coenzyme A (CoA) to form 3-fluorocinnamoyl-CoA. This reaction is catalyzed by a CoA ligase.

Hydration: A water molecule is added across the double bond of the side chain by a hydratase enzyme.

Dehydrogenation: The resulting hydroxyl group is oxidized to a ketone by a dehydrogenase.

Thiolytic Cleavage: A thiolase enzyme cleaves the β-keto intermediate, releasing acetyl-CoA and a benzoyl-CoA derivative (in this case, 3-fluorobenzoyl-CoA).

The resulting 3-fluorobenzoyl-CoA would then be a substrate for further degradation, likely involving hydroxylation and subsequent cleavage of the aromatic ring. The acetyl-CoA produced during β-oxidation can be utilized by microorganisms for their central metabolism.

Future Research Directions and Translational Perspectives for Methyl 3 Fluorocinnamate

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of methyl 3-fluorocinnamate is a prerequisite for its extensive investigation and potential commercialization. While classic methods for the synthesis of cinnamic acid derivatives can be adapted, future research should focus on the development of novel and sustainable routes that offer high yields, selectivity, and atom economy.

Promising synthetic strategies for this compound include modifications of established reactions such as the Claisen-Schmidt condensation, Heck reaction, and Wittig reaction. The Claisen-Schmidt condensation of 3-fluorobenzaldehyde (B1666160) with a suitable acetone (B3395972) derivative could provide a direct route to the carbon skeleton of the target molecule. nih.govwikipedia.orggordon.edumagritek.com Similarly, the palladium-catalyzed Heck reaction offers a powerful tool for the formation of the carbon-carbon double bond by coupling a 3-fluorophenyl halide with methyl acrylate (B77674). organic-chemistry.orgmdpi.comnih.gov

Table 1: Potential Synthetic Routes for this compound

Reaction NameReactantsKey Advantages
Claisen-Schmidt Condensation3-Fluorobenzaldehyde, Methyl acetate (B1210297)Potentially high yields, well-established reaction.
Heck Reaction3-Halofluorobenzene, Methyl acrylateHigh regioselectivity, mild reaction conditions. organic-chemistry.org
Wittig Reaction3-Fluorobenzaldehyde, (Carbomethoxymethyl)triphenylphosphonium halideHigh stereoselectivity for the trans-isomer.

Exploration of Undiscovered Biological Targets and Therapeutic Potentials

The known biological activities of cinnamic acid derivatives and other fluorinated compounds provide a strong rationale for exploring the therapeutic potential of this compound. nih.gov Future research should focus on a systematic evaluation of its bioactivity against a wide range of biological targets implicated in various diseases.

Given the established antimicrobial properties of cinnamic acid derivatives, a primary area of investigation should be the antibacterial and antifungal activity of this compound. ui.ac.idnih.gov The increasing prevalence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents, and fluorinated compounds have shown promise in this area. ui.ac.id

Furthermore, the anticancer potential of this molecule warrants thorough investigation. Cinnamic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines, and the introduction of fluorine can enhance these properties. nih.govresearchgate.netnih.govmdpi.com High-throughput screening against a panel of cancer cell lines, followed by mechanistic studies to identify the molecular targets, could reveal novel applications in oncology. Other potential therapeutic areas to explore include inflammatory disorders, neurodegenerative diseases, and metabolic conditions, given the broad spectrum of activity associated with the cinnamate (B1238496) scaffold.

Table 2: Potential Therapeutic Applications of this compound

Therapeutic AreaRationale
Infectious DiseasesKnown antimicrobial activity of cinnamic acid derivatives. ui.ac.idnih.gov
OncologyAnticancer properties of cinnamic acid derivatives and fluorinated compounds. nih.govresearchgate.netnih.govmdpi.comnih.gov
Inflammatory DisordersAnti-inflammatory effects reported for cinnamic acid derivatives.
Neurodegenerative DiseasesNeuroprotective potential of related compounds. nih.gov

Integration of Multidisciplinary Approaches for Deeper Mechanistic Understanding

A comprehensive understanding of the mechanism of action of this compound is crucial for its rational development as a therapeutic agent. Future research should embrace a multidisciplinary approach that integrates techniques from medicinal chemistry, molecular biology, pharmacology, and computational sciences. oncodesign-services.comoncodesign-services.comchempartner.comsygnaturediscovery.com This integrated strategy can accelerate the drug discovery process by providing a holistic view of the molecule's behavior from target identification to preclinical evaluation. oncodesign-services.comoncodesign-services.comchempartner.comsygnaturediscovery.com

Key to this approach is the early identification and validation of the biological targets of this compound. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint the specific proteins or pathways with which the compound interacts. Once a target is identified, detailed biochemical and cellular assays can be used to elucidate the molecular mechanism of action.

Furthermore, integrating preclinical safety and efficacy studies early in the development pipeline can help to identify potential liabilities and de-risk the progression of the compound. oncodesign-services.com This involves a close collaboration between chemists, biologists, and pharmacologists to ensure that the molecule's properties are optimized for both potency and safety.

Advancements in Computational Prediction of Reactivity and Biological Function

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the prediction of molecular properties and the rational design of new drug candidates. frontiersin.orgemerginginvestigators.orgnih.gov Future research on this compound should leverage these in silico approaches to predict its reactivity, metabolic fate, and biological function.

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of the molecule. emerginginvestigators.orgnih.govresearchgate.net These calculations can help to predict sites of metabolic attack, which is crucial for understanding the compound's pharmacokinetic profile and designing more stable analogues. emerginginvestigators.org

Molecular docking and molecular dynamics simulations can be employed to predict the binding of this compound to potential biological targets. nih.govnih.gov By simulating the interaction of the molecule with the active site of a protein, these methods can help to prioritize targets for experimental validation and guide the design of more potent inhibitors. nih.govnih.govniscpr.res.in Furthermore, the development of quantitative structure-activity relationship (QSAR) models can facilitate the prediction of the biological activity of novel analogues, thereby accelerating the lead optimization process.

Table 3: Computational Approaches for the Study of this compound

Computational MethodApplication
Quantum Chemical Calculations (e.g., DFT)Prediction of reactivity, metabolic stability, and spectroscopic properties. emerginginvestigators.orgnih.govresearchgate.net
Molecular DockingPrediction of binding modes to biological targets. nih.govnih.govniscpr.res.in
Molecular Dynamics SimulationsAnalysis of the stability and dynamics of protein-ligand complexes.
Quantitative Structure-Activity Relationship (QSAR)Prediction of the biological activity of new analogues. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-fluorocinnamate, and how can researchers optimize reaction conditions for high yield and purity?

  • Methodological Answer : this compound is typically synthesized via esterification of 3-fluorocinnamic acid using methanol under acidic catalysis (e.g., H₂SO₄) or via Mitsunobu conditions for milder protocols . Optimization involves monitoring reaction parameters (temperature, solvent polarity, and catalyst loading) using HPLC or GC-MS to track intermediate formation. Yield improvements can be achieved by recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradient). Purity should be verified via ¹H/¹³C NMR (e.g., δ ~7.4–8.2 ppm for aromatic protons) and FT-IR (C=O stretch ~1700 cm⁻¹) .

Q. How does the introduction of a fluorine atom at the 3-position influence the electronic and steric properties of cinnamate derivatives compared to non-fluorinated analogs?

  • Methodological Answer : Fluorine’s electronegativity alters electron density in the aromatic ring, affecting reactivity in Michael additions or photochemical reactions. Computational methods (DFT calculations at B3LYP/6-31G* level) can quantify charge distribution and frontier molecular orbitals. Experimentally, Hammett substituent constants (σₚ) and UV-Vis spectroscopy (bathochromic shifts) reveal electronic effects. Steric impacts are minimal but can be assessed via X-ray crystallography or NOESY NMR .

Advanced Research Questions

Q. What statistical approaches are recommended for resolving contradictions in biological activity data (e.g., IC₅₀ variability) of this compound across cell-based assays?

  • Methodological Answer : Use multivariate regression to control confounding variables (e.g., cell passage number, solvent concentration). Apply logit/probit models to compare dose-response curves, but account for latent variable rescaling using Karlson-Holm-Breen (KHB) decomposition to isolate confounding effects . Validate with bootstrapping (1,000 iterations) to assess confidence intervals. Report p-values with Bonferroni correction for multiple comparisons .

Q. How can researchers design experiments to differentiate between metabolic stability and target-binding affinity as contributors to this compound’s pharmacokinetic profile?

  • Methodological Answer :

  • Step 1 : Conduct hepatic microsome assays (human/rat) with LC-MS quantification to measure intrinsic clearance.
  • Step 2 : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine binding kinetics (Kd, kon/koff) with purified targets.
  • Step 3 : Apply compartmental pharmacokinetic modeling (e.g., NONMEM) to integrate in vitro data into in vivo predictions. Include negative controls (e.g., fluorobenzene derivatives) to isolate fluorine-specific effects .

Q. What advanced spectroscopic or computational methods are recommended for resolving conflicting data on the regioselectivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Experimental : Use 2D NMR (HSQC, HMBC) to map coupling between fluorine and adjacent protons. X-ray crystallography can confirm regiochemistry in solid-state products.
  • Computational : Perform NBO (Natural Bond Orbital) analysis to quantify hyperconjugative interactions or AIM (Atoms in Molecules) theory to evaluate bond critical points. Compare with Fukui indices for electrophilicity prediction .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported melting points or solubility profiles of this compound across studies?

  • Methodological Answer :

  • Standardization : Adopt USP/Ph. Eur. guidelines for melting point determination (e.g., capillary method, 1°C/min heating rate).
  • Solubility : Use shake-flask methods with HPLC quantification in standardized buffers (pH 7.4 PBS). Report Hansen solubility parameters (δD, δP, δH) for solvent compatibility analysis.
  • Metadata : Document crystal polymorphism via PXRD and DSC. Discrepancies may arise from trace impurities; use mass spectrometry (HRMS) to verify purity thresholds (>98%) .

Experimental Design and Validation

Q. What controls are essential when evaluating this compound’s photostability in UV-mediated organic reactions?

  • Methodological Answer :

  • Negative Control : Irradiate solvent-only samples to exclude solvent-derived byproducts.
  • Positive Control : Use benzophenone as a known photosensitizer.
  • Analytical Controls : Monitor reaction progress with in-situ IR or UV-Vis spectroscopy. Include dark conditions to confirm light dependency. Validate with ESI-MS to identify photodegradants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.